Hemado - 403842-38-6

Hemado

Catalog Number: EVT-269438
CAS Number: 403842-38-6
Molecular Formula: C17H23N5O4
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hemado, also known as 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide, is a synthetic nucleoside analog that acts as a highly selective agonist for the adenosine A3 receptor (A3AR) [, , ]. Adenosine receptors are a class of purinergic G protein-coupled receptors involved in a variety of physiological processes.

Mechanism of Action

Hemado exerts its effects by selectively binding to and activating A3AR. This activation initiates a signaling cascade through the Gi protein, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels []. This decrease in cAMP, in turn, affects various downstream signaling pathways and ultimately influences cellular processes such as ion channel activity, gene expression, and cell proliferation.

Applications

Cardioprotection

  • Reduced Enzyme Leakage: In an isolated rat heart model, Hemado administration during ischemia/reperfusion injury significantly reduced the leakage of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH), indicating a reduction in myocardial damage [].
  • Mitochondrial KATP Channel Involvement: The cardioprotective effects of Hemado appear to be mediated, at least in part, by its interaction with mitochondrial ATP-sensitive potassium channels (mitoKATP) [].

Pulmonary Research

  • Endothelial Cell Proliferation: In vitro studies using rat pulmonary artery and microvascular endothelial cells showed that Hemado, as an A3AR agonist, influenced endothelial cell proliferation []. This finding suggests a potential role of A3AR in pulmonary vascular remodeling associated with hypoxia.

Mast Cell Function

  • Augmented Degranulation: Hemado significantly enhanced the release of mediators from human lung mast cells upon activation of the high-affinity IgE receptor (FcϵRI) []. This effect was absent in skin mast cells, indicating a specific role for A3AR in lung mast cell function.
  • Gi Protein Coupling: The enhancing effect of Hemado on lung mast cell degranulation was inhibited by pertussis toxin, confirming the involvement of Gi-coupled A3AR in this process [].

Adenosine

  • Compound Description: Adenosine is an endogenous purine nucleoside that acts as a signaling molecule through four G protein-coupled receptors: A1, A2A, A2B, and A3. It plays a role in various physiological processes, including regulation of cardiovascular function, neurotransmission, and immune responses. [, , ]
  • Relevance: Adenosine is a non-selective adenosine receptor agonist, meaning it can activate all four adenosine receptor subtypes. HEMADO, on the other hand, is a selective agonist for the A3 adenosine receptor subtype. [, ] While both compounds can modulate adenosine receptor signaling, their selectivity profiles differ, resulting in distinct pharmacological effects.

NECA (5'-N-Ethylcarboxamidoadenosine)

  • Compound Description: NECA is a potent and non-selective adenosine receptor agonist. It exhibits agonistic activity at all four adenosine receptor subtypes (A1, A2A, A2B, and A3). [, ]
  • Relevance: Similar to adenosine, NECA is a non-selective agonist, whereas HEMADO selectively targets the A3 receptor. This difference in selectivity translates to distinct pharmacological profiles for NECA and HEMADO. [, ]

CGS21680

  • Compound Description: CGS21680 is a selective adenosine A2A receptor agonist. It shows high affinity for the A2A receptor and displays minimal activity at other adenosine receptor subtypes. []
  • Relevance: CGS21680's selectivity for the A2A receptor contrasts with HEMADO's selectivity for the A3 receptor. This difference highlights the diverse pharmacological activities within the adenosine receptor family. []

ZM241385

  • Compound Description: ZM241385 is a highly selective antagonist of the adenosine A2A receptor. It exhibits potent and selective blockade of the A2A receptor with minimal effects on other adenosine receptor subtypes. []
  • Relevance: ZM241385 acts as an antagonist, blocking the A2A receptor, while HEMADO activates the A3 receptor. This comparison emphasizes the distinct roles of agonists and antagonists in modulating receptor activity and the diversity of pharmacological tools available to target specific adenosine receptor subtypes. []

MRS1220

  • Compound Description: MRS1220 is a selective antagonist of the adenosine A3 receptor. []
  • Relevance: Unlike HEMADO, which activates the A3 receptor, MRS1220 blocks its activity. This difference underscores the contrasting effects achievable by targeting the same receptor with an agonist versus an antagonist. []

CV1808

  • Compound Description: CV1808 is an agonist of the adenosine A2A receptor. []
  • Relevance: CV1808 selectively activates the A2A receptor, whereas HEMADO targets the A3 receptor. This difference highlights the specificities of different agonists within the adenosine receptor family and their potential for distinct therapeutic applications. []

IBMECA (N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide)

  • Compound Description: IBMECA is a potent and selective adenosine A3 receptor agonist. []
  • Relevance: Similar to HEMADO, IBMECA acts as an agonist at the A3 receptor. This similarity suggests they may share some pharmacological properties, although subtle differences in their binding affinities and downstream effects are possible. []

CPA (N6-Cyclopentyladenosine)

  • Compound Description: CPA is a selective adenosine A1 receptor agonist. []
  • Relevance: CPA selectively activates the A1 receptor, whereas HEMADO targets the A3 receptor. This difference showcases the selectivity profiles of various adenosine receptor agonists and their potential for specific therapeutic interventions. []

CCPA (2-Chloro-N6-cyclopentyladenosine)

  • Compound Description: CCPA is a selective adenosine A1 receptor agonist. []
  • Relevance: Similar to CPA, CCPA selectively activates the A1 receptor, in contrast to HEMADO's A3 receptor selectivity. This comparison emphasizes the diversity within the adenosine receptor family and the potential for targeted pharmacological interventions by selectively activating or inhibiting specific subtypes. []

5-Hydroxydecanoate (5-HD)

  • Compound Description: 5-HD is a selective blocker of mitochondrial ATP-sensitive potassium channels (mitoKATP). []
  • Relevance: 5-HD does not directly interact with adenosine receptors like HEMADO. Instead, it acts on mitoKATP channels, which are involved in cellular responses to metabolic stress. The study mentioned its use in conjunction with HEMADO to investigate the role of mitoKATP channels in the cardioprotective effects of HEMADO. []

Properties

CAS Number

403842-38-6

Product Name

Hemado

IUPAC Name

(2R,3R,4S,5R)-2-[2-hex-1-ynyl-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C17H23N5O4

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C17H23N5O4/c1-3-4-5-6-7-11-20-15(18-2)12-16(21-11)22(9-19-12)17-14(25)13(24)10(8-23)26-17/h9-10,13-14,17,23-25H,3-5,8H2,1-2H3,(H,18,20,21)/t10-,13-,14-,17-/m1/s1

InChI Key

KOCIMZNSNPOGOP-IWCJZZDYSA-N

SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC

Solubility

Soluble in DMSO

Synonyms

HEMADO

Canonical SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC

Isomeric SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.